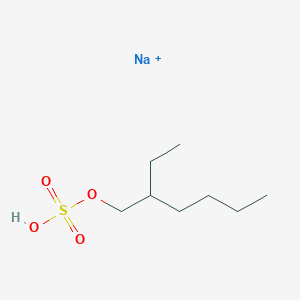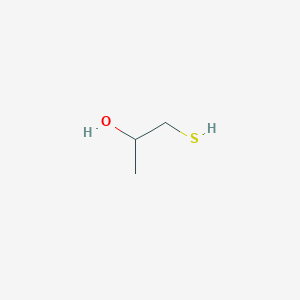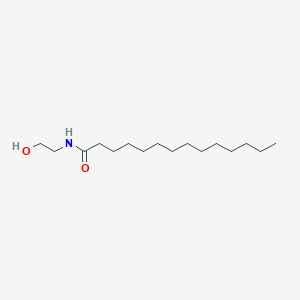
2-乙基己基硫酸钠
描述
Sodium 2-ethylhexyl sulfate is an alkyl sodium sulfate surfactant . It exhibits antimycotic properties, making it effective in inhibiting the growth of fungi . This compound has the potential to induce genetic damage by binding to DNA and forming adducts . It can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of Sodium 2-ethylhexyl sulfate involves three stages . Stage 1 involves the reaction of 2-Ethylhexyl alcohol with pyridine and aminosulfonic acid at 95 degrees for 16 hours under microwave irradiation . Stage 2 involves the reaction with sodium carbonate in methanol and water at 20 degrees for 0.5 hours . Finally, stage 3 involves the reaction with sodium sulfate in methanol and water at 20 degrees for 0.333333 hours .Molecular Structure Analysis
The molecular formula of Sodium 2-ethylhexyl sulfate is C8H17NaO4S . The average mass is 232.273 Da and the monoisotopic mass is 232.074524 Da .Chemical Reactions Analysis
The electrochemical reactions of Sodium 2-ethylhexyl sulfate and its effect on the Zn 2+ electroreduction have been investigated . It has been shown that the reduction takes place in two steps . The presence of Sodium 2-ethylhexyl sulfate in the solution containing Zn 2+ ions moves slightly the potential of zinc reduction towards more negative potentials and causes a slight increase in current density .Physical And Chemical Properties Analysis
Sodium 2-ethylhexyl sulfate has a melting point of 148-149 °C . Its density is 1.12 g/mL at 20 °C (lit.) . The vapor pressure is 1.2Pa at 20℃ . It is soluble in DMSO and water .科学研究应用
Electrochemical Reactions
Sodium 2-ethylhexyl sulfate (EHS) has been used in the study of electrochemical reactions. Specifically, it has been shown to affect the Zn2+ electroreduction process when investigated at a mercury electrode using cyclic voltammetry . The reduction takes place in two steps, and the presence of EHS in the solution containing Zn2+ ions slightly moves the potential of zinc reduction towards more negative potentials and causes a slight increase in current density .
Anticorrosive Protection of Steel
EHS is commonly used in zinc electrodeposition, which is considered one of the main methods enabling anticorrosive protection of steel . The addition of certain organic compounds, such as arenes and surface-active agents like EHS to the zinc bath, can achieve such properties .
Control of Metallic Crystal Shape and Size
Surfactants like EHS are commonly used in zinc electrodeposition to control both the shape and size of metallic crystals . This results in the production of smooth and bright coatings .
Dissolution of Sparingly Soluble Substances in Water
EHS, a commonly used additive in electroplating baths, allows the dissolution of sparingly soluble substances in water . This is due to its surfactant properties .
Suspension Polymerization
Sodium 2-ethylhexyl sulfate can be used in suspension polymerization . This process involves the polymerization of a monomer initiated by a radical, cationic or anionic mechanism in a liquid phase, typically an aqueous phase .
Analysis of Phenolic Compounds
EHS can be used in the analysis of phenolic compounds through microchip-CE with pulsed amperometric detection . This method allows for the detection and quantification of phenolic compounds .
Synthesis of Organo-layered Double Hydroxides (organo-LDHs)
EHS can be used as charge balancing anions in the synthesis of organo-layered double hydroxides (organo-LDHs) . These materials have a wide range of applications, including adsorption, catalysis, and drug delivery .
Formation of Self-aggregated Structures
At concentrations above the critical micelle concentration (CMC), EHS exhibits an ability to form self-aggregated structures—micelles . This property is useful in various applications, including the delivery of drugs and other bioactive compounds .
作用机制
Target of Action
Sodium 2-ethylhexyl sulfate is an anionic surfactant . Its primary targets are the surfaces of various materials, including fibers and metals . It interacts with these surfaces to alter their properties, such as wettability and permeability .
Mode of Action
Sodium 2-ethylhexyl sulfate works by reducing the surface tension of water, allowing it to better penetrate and wet surfaces . This is particularly useful in textile and dyeing industries, where it helps in various processes such as bleaching, carbonizing, dyeing, and resin finishing .
Biochemical Pathways
While Sodium 2-ethylhexyl sulfate doesn’t directly interact with biochemical pathways, it plays a crucial role in industrial processes. For instance, in textile industries, it aids in the penetration of dyes into fibers, enhancing the effectiveness of the dyeing process .
Pharmacokinetics
As an industrial chemical, Sodium 2-ethylhexyl sulfate isn’t typically discussed in terms of pharmacokinetics. It’s worth noting that it’s soluble in water, which contributes to its excellent permeability properties . It’s stable under strong acid and alkali conditions, resistant to sodium hypochlorite, hard water, and heavy metal salts .
Result of Action
The primary result of Sodium 2-ethylhexyl sulfate’s action is the alteration of surface properties. In textile industries, for example, it improves the wetting and penetration of dyes, resulting in more effective dyeing processes . It also has strong wool-washing ability and makes the fiber feel soft .
Action Environment
Sodium 2-ethylhexyl sulfate is stable and effective under a variety of environmental conditions. It’s resistant to strong acids and alkalis, sodium hypochlorite, hard water, and heavy metal salts . This makes it versatile for use in various industrial applications. It should be handled with care to avoid direct contact with skin and eyes, and inhalation of dust should be avoided .
安全和危害
未来方向
属性
IUPAC Name |
sodium;2-ethylhexyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4S.Na/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSDBJMBHCQYGN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70495-37-3 (ammonium salt) | |
| Record name | Sodium Ethasulfate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1026033 | |
| Record name | Sodium ethasulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium(2-ethylhexyl)alcohol sulfate is a clear, colorless, slightly viscous liquid. (NTP, 1992), Liquid, Clear colorless liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
| Record name | SODIUM(2-ETHYLHEXYL)ALCOHOL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21021 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfuric acid, mono(2-ethylhexyl) ester, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 2-ethylhexyl sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7168 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
205 to 219 °F at 760 mmHg (NTP, 1992) | |
| Record name | SODIUM(2-ETHYLHEXYL)ALCOHOL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21021 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | SODIUM(2-ETHYLHEXYL)ALCOHOL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21021 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |
| Record name | SODIUM(2-ETHYLHEXYL)ALCOHOL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21021 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.114 at 71.1 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | SODIUM(2-ETHYLHEXYL)ALCOHOL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21021 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
22.5 mmHg at 77 °F (NTP, 1992), 22.5 [mmHg] | |
| Record name | SODIUM(2-ETHYLHEXYL)ALCOHOL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21021 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium 2-ethylhexyl sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7168 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium 2-ethylhexyl sulfate | |
CAS RN |
126-92-1, 75037-31-9 | |
| Record name | SODIUM(2-ETHYLHEXYL)ALCOHOL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21021 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium Ethasulfate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, mono(2-ethylhexyl) ester, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium ethasulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium etasulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulfuric acid, mono(2-ethylhexyl) ester, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ETHASULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12838560LI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM 2-ETHYLHEXYL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1314 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of Sodium 2-Ethylhexyl Sulfate in material science?
A1: Sodium 2-Ethylhexyl Sulfate is a versatile surfactant with applications in various material science domains. For instance, it can be incorporated into formulations designed to improve the smoothness and softness of textile fibers []. Additionally, it serves as a crucial component in the creation of conductive polymer compositions derived from pyrrole. These compositions, characterized by high pore volume, find use in diverse technological applications [].
Q2: How does Sodium 2-Ethylhexyl Sulfate influence the electrochemical analysis of phenolic compounds?
A2: Studies using microchip capillary electrophoresis with pulsed amperometric detection have shown that the presence of Sodium 2-Ethylhexyl Sulfate in the run buffer can significantly enhance the analysis of phenolic compounds []. This enhancement manifests as a reduction in migration time, improved run-to-run reproducibility, and a more robust electrochemical response. These effects are attributed to the surfactant's ability to facilitate the analyte-electrode interaction, thus promoting electron transfer.
Q3: Can Sodium 2-Ethylhexyl Sulfate be employed in metal plating processes?
A3: Yes, Sodium 2-Ethylhexyl Sulfate is a component of some alkaline zinc-nickel alloy electroplating solutions []. Its inclusion, along with other additives, contributes to improved plating layer quality by reducing impurity adsorption and inclusion. This results in a less brittle coating with enhanced adhesive force and corrosion resistance.
Q4: How does Sodium 2-Ethylhexyl Sulfate interact with proteins?
A4: Research indicates that Sodium 2-Ethylhexyl Sulfate can denature proteins, suggesting its potential as an alternative denaturing agent for protein separations []. The extent of denaturation varies depending on the protein's size and composition. Studies using circular dichroism, small-angle X-ray scattering, and polyacrylamide gel electrophoresis have provided insights into the structural changes induced in proteins upon interaction with Sodium 2-Ethylhexyl Sulfate.
Q5: What is known about the toxicity of Sodium 2-Ethylhexyl Sulfate?
A5: While specific details about the toxicity of Sodium 2-Ethylhexyl Sulfate are not provided in the provided abstracts, there is a mention of an experimental toxicity study []. This highlights the importance of investigating the safety profile of this compound.
Q6: Has Sodium 2-Ethylhexyl Sulfate been investigated for its therapeutic potential?
A6: Interestingly, Sodium 2-Ethylhexyl Sulfate has been explored as an aerosol delivery agent for the antibiotic Kanamycin in treating bronchopulmonary infections []. The research, conducted in the 1960s, utilized a solution containing Sodium 2-Ethylhexyl Sulfate to administer Kanamycin via intermittent positive pressure breathing (IPPB). While promising results were observed, further research would be needed to evaluate the efficacy and safety of this approach by today's standards.
Q7: Are there any known electrochemical reactions involving Sodium 2-Ethylhexyl Sulfate?
A7: While the provided abstracts don't elaborate on specific electrochemical reactions of Sodium 2-Ethylhexyl Sulfate, one abstract mentions investigations into this area []. This suggests that the compound's electrochemical behavior has been a subject of scientific inquiry.
Q8: How does Sodium 2-Ethylhexyl Sulfate behave in micellar solutions?
A8: Sodium 2-Ethylhexyl Sulfate can form micelles, and its behavior in such systems has been studied, particularly concerning the solubilization of metal complexes []. Research indicates that the critical micelle concentration of Sodium 2-Ethylhexyl Sulfate is influenced by the presence of certain metal complexes, highlighting the interplay between micellar systems and metal-ligand interactions.
Q9: Are there alternative compounds with similar properties to Sodium 2-Ethylhexyl Sulfate?
A9: Yes, researchers are exploring branched alkyl sulfate surfactants as potential alternatives to Sodium 2-Ethylhexyl Sulfate, particularly in protein separation applications []. These alternatives, such as sodium 3,7-dimethyloctyl sulfate (3,7-DMOS) and sodium 2-butyloctyl sulfate (2-BOS), exhibit unique protein denaturation properties that could lead to improved electrophoretic separation techniques.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Ethanol, 2-[2-(4-methylphenoxy)ethoxy]-](/img/structure/B90412.png)

